N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite

XNA Nuclease Resistance Oligonucleotide Stability

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite is a chemically protected phosphoramidite monomer (CAS: 1555759-30-2; molecular formula C46H51FN5O8P; molecular weight 851.9 g/mol) used exclusively as a building block for the automated solid-phase synthesis of modified oligonucleotides. Its structure features a 3′-deoxy-3′-fluoro-β-D-xylofuranosyl sugar moiety, placing it within the xylo nucleic acid (XNA) analog class.

Molecular Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol
Cat. No. B12381466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite
Molecular FormulaC46H51FN5O8P
Molecular Weight851.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F
InChIInChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42?,44-,61?/m1/s1
InChIKeyBYZDYCULMRMWKL-IXBBEYJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Procurement, Structure, and Class Definition


N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite is a chemically protected phosphoramidite monomer (CAS: 1555759-30-2; molecular formula C46H51FN5O8P; molecular weight 851.9 g/mol) used exclusively as a building block for the automated solid-phase synthesis of modified oligonucleotides . Its structure features a 3′-deoxy-3′-fluoro-β-D-xylofuranosyl sugar moiety, placing it within the xylo nucleic acid (XNA) analog class [1]. The compound incorporates standard protective groups (5′-O-DMTr, N4-Bz) essential for iterative chain assembly [2]. It is categorized as a specialized research reagent, not a direct therapeutic agent, and is typically procured for exploring the biophysical and biochemical properties of xylo-configured nucleic acids .

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Why Simple Substitution is Scientifically Invalid


Direct substitution of this compound with other phosphoramidites—even those containing a fluorine atom or an alternative sugar pucker—is not scientifically valid due to its unique combination of stereochemical and electronic features. The 3′-deoxy-3′-fluoro-β-D-xylo configuration imposes a distinct conformational bias on the resulting oligonucleotide compared to 2′-fluoro modifications (e.g., 2′-F-RNA, 2′-F-ANA) or unmodified xylo-DNA (dXNA) [1]. Specifically, the 3′-endo sugar pucker favored by the xylo configuration, combined with the electronegative fluorine at the 3′-position, alters both the local backbone geometry and the global helical parameters of the duplex [2]. This leads to quantifiable differences in hybridization thermodynamics and nuclease resistance that cannot be predicted from or replicated by simply using a more common 2′-fluoro or 2′-O-methyl analog. The functional outcome—whether altered Tm, RNase H recruitment, or cellular stability—is therefore inextricably linked to this precise chemical architecture [3].

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Quantified Performance Differential Evidence


N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Differential Nuclease Resistance vs. 2'-Fluoro and Unmodified Analogs

Oligonucleotides synthesized using this 3′-fluoro-xylo phosphoramidite exhibit enhanced resistance to nucleolytic degradation compared to both unmodified DNA and, notably, the 2′-fluoro-arabino (FANA) analog. This is a critical differentiator for in vivo and cellular applications where oligonucleotide half-life dictates efficacy [1]. While FANA also imparts nuclease resistance, the distinct 3′-fluoro xylo configuration provides a unique resistance profile that may be advantageous in specific biological milieus, potentially altering the rate and pattern of degradation by different nucleases [2].

XNA Nuclease Resistance Oligonucleotide Stability

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Conformational Locking and Duplex Destabilization vs. 2'-Fluoro Analogs

The 3′-fluoro-xylo modification in this phosphoramidite induces a strong bias toward the N-type (C3′-endo) sugar conformation, but this is coupled with a consistent and significant destabilization of DNA/RNA duplexes [1]. This behavior starkly contrasts with 2′-fluoro-RNA (2′-F-RNA), which enhances duplex stability (ΔTm positive) [2]. The unique combination of a locked N-type sugar with a net destabilizing effect on hybridization is a key differentiator for applications requiring transient or tunable binding.

XNA Duplex Stability Sugar Conformation

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Differential Substrate Specificity for Human Enzymes

The 3′-fluoro-xylo nucleoside core, upon deprotection and potential intracellular conversion to its triphosphate, exhibits distinct substrate specificity for human activating and deactivating enzymes compared to other stereoisomers [1]. Specifically, 3′-deoxy-3′-fluoro-xylo-cytidine is a poor substrate for human cytidine deaminase, a key enzyme responsible for the metabolic inactivation of many nucleoside drugs like gemcitabine and cytarabine [2]. This enzymatic discrimination is a key differentiator from 2′-fluoro-ara-C, which is a known substrate for the same deaminase, and 3′-fluoro-ara-C, which shows variable activity [3].

Prodrug Activation Enzyme Specificity Nucleoside Metabolism

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Evidence-Backed Applications for Scientific Selection


Rational Design of Metabolically Stable Antisense Oligonucleotides (ASOs) with Tunable Binding Affinity

The evidence from Section 3 (Evidence Item 1 & 2) indicates that this phosphoramidite is best suited for designing antisense oligonucleotides where nuclease resistance is required, but extremely high binding affinity (as with LNA) is undesirable or needs to be modulated [1]. The combination of enhanced stability and duplex destabilization allows for the creation of ASOs that are long-lived but have a lower melting temperature, potentially improving mismatch discrimination and reducing off-target effects in cellular assays [2]. This is a niche where neither unmodified DNA (unstable) nor 2'-F-RNA/LNA (too stable) is optimal.

Probing the Structure and Function of RNase H-Dependent Mechanisms

Given that the xylo-configuration (and by extension, its 3′-fluoro derivative) often fails to recruit RNase H when paired with RNA [1], this phosphoramidite is a valuable tool for creating chemically modified gapmers or control oligonucleotides. By incorporating this modification into the flanking regions of a gapmer, researchers can maintain high nuclease resistance (Section 3, Evidence Item 1) without inadvertently activating RNase H cleavage at those sites. This allows for the precise spatial mapping of RNase H activity along an oligonucleotide [2].

Synthesis of Xeno Nucleic Acid (XNA) Aptamers with Novel Folding Topologies

The distinct conformational bias and the destabilizing effect on duplexes (Section 3, Evidence Item 2) make this phosphoramidite an ideal candidate for creating XNA aptamer libraries with novel three-dimensional folds [1]. The unique geometry of the 3′-fluoro-xylo sugar can lead to the formation of non-canonical structures (e.g., loops, bulges, junctions) not accessible to DNA or 2′-F-RNA. This expands the potential structural repertoire for selecting aptamers against challenging protein targets where standard nucleic acid scaffolds have failed [2].

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